molecular formula C16H18FNOS B2397434 3-(3,5-dimethylpiperidin-1-yl)-6-fluoro-4H-thiochromen-4-one CAS No. 921044-05-5

3-(3,5-dimethylpiperidin-1-yl)-6-fluoro-4H-thiochromen-4-one

Cat. No.: B2397434
CAS No.: 921044-05-5
M. Wt: 291.38
InChI Key: BZFWPSWCUFPRIP-UHFFFAOYSA-N
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Description

3-(3,5-dimethylpiperidin-1-yl)-6-fluoro-4H-thiochromen-4-one is a synthetic organic compound that belongs to the class of thiochromen derivatives This compound is characterized by the presence of a piperidine ring substituted with dimethyl groups, a fluorine atom, and a thiochromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylpiperidin-1-yl)-6-fluoro-4H-thiochromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylpiperidin-1-yl)-6-fluoro-4H-thiochromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiochromen derivatives.

    Substitution: Formation of substituted thiochromen derivatives with various functional groups.

Scientific Research Applications

3-(3,5-dimethylpiperidin-1-yl)-6-fluoro-4H-thiochromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylpiperidin-1-yl)-6-fluoro-4H-thiochromen-4-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-dimethylpiperidin-1-yl)-6-fluoro-4H-thiochromen-4-one is unique due to its combination of a piperidine ring, fluorine atom, and thiochromenone core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3,5-dimethylpiperidin-1-yl)-6-fluorothiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNOS/c1-10-5-11(2)8-18(7-10)14-9-20-15-4-3-12(17)6-13(15)16(14)19/h3-4,6,9-11H,5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFWPSWCUFPRIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=CSC3=C(C2=O)C=C(C=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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